molecular formula C22H21Cl3N4O B1680640 Rimonabant hydrochloride CAS No. 158681-13-1

Rimonabant hydrochloride

Cat. No. B1680640
M. Wt: 463.8 g/mol
InChI Key: JZCPYUJPEARBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rimonabant hydrochloride is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis . It is an inverse agonist for the cannabinoid receptor CB1 . Its main avenue of effect is reduction in appetite . Rimonabant is the first selective CB1 receptor blocker to be approved for use anywhere in the world .


Synthesis Analysis

A novel and practical synthesis of Rimonabant hydrochloride has been reported . This new strategy is more competitive and features simplified work-up processes .


Molecular Structure Analysis

The molecular formula of Rimonabant hydrochloride is C22H22Cl4N4O . The molecular weight is 500.2 g/mol . The structure includes a pyrazole and piperidine derivative .


Chemical Reactions Analysis

Rimonabant has been shown to have a significant effect on metabolic risk factors in overweight patients . It results in moderate weight loss and improvement in several metabolic variables, including high-density lipoprotein cholesterol and triglyceride levels .

Scientific Research Applications

Cardiovascular Aging

  • Application Summary : Rimonabant has been studied for its potential effects on age-related oxidative stress and inflammation, which are key factors in cardiovascular diseases .
  • Methods of Application : In a study, 20-month-old Wistar rats were treated with Rimonabant at a dose of 1 mg/kg/day intraperitoneally for 2 weeks .
  • Results : The treatment significantly reduced cardiac reactive oxygen species (ROS) by enhancing antioxidant defense mechanisms. This included increased activity of the heme oxygenase (HO) system and levels of superoxide dismutase (SOD) and glutathione. Inflammatory responses were also alleviated, with decreased levels of nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and myeloperoxidase (MPO) enzyme activity .

Obesity and Metabolic Syndrome

  • Application Summary : Rimonabant has been used as a treatment option for obesity, showing significant decreases in weight and waist circumference, and improvements in lipid profiles and glucose control .
  • Methods of Application : Clinical studies have administered Rimonabant at 20 mg once daily to obese human subjects .
  • Results : Subjects experienced significant weight loss, reduced waist circumference, improved lipid profiles, and better glucose control. The frequency of metabolic syndrome also decreased significantly with this treatment .

Muscular and Cellular Biology

  • Application Summary : Rimonabant hydrochloride has been used to study its effects on protein synthesis in muscle cells and its impact on human astroglia .
  • Methods of Application : Specific details on dosages and procedures were not provided in the summary, but typically involve in vitro experiments with cell cultures .
  • Results : The outcomes of these studies were not detailed in the summary, but such research typically measures changes in protein expression or cell function .

Pharmacology

  • Application Summary : Rimonabant is used for its antagonistic effects on the cannabinoid-1 (CB1) receptor, which is implicated in various physiological processes .
  • Methods of Application : The drug is used in conjunction with diet and exercise for patients with a body mass index (BMI) greater than 30 kg/m², or greater than 27 kg/m² with associated risk factors .
  • Results : The specific outcomes related to pharmacological applications were not detailed, but the drug’s efficacy in weight management suggests its potential in modulating CB1 receptor activity .

Oxidative Damage and Antioxidant Defense

  • Application Summary : Rimonabant has shown a beneficial effect on oxidative damage by decreasing ROS concentration in animal models .
  • Methods of Application : As mentioned earlier, Rimonabant was administered intraperitoneally at a dose of 1 mg/kg/day for 2 weeks in rats .
  • Results : The administration significantly decreased ROS concentration in both male and female rats, suggesting its efficacy in reducing oxidative damage .

Inflammatory Response Modulation

  • Application Summary : The drug has been investigated for its role in modulating inflammatory responses, particularly in the context of aging .
  • Methods of Application : The same intraperitoneal administration method and dosage as in the cardiovascular aging study were used .
  • Results : Rimonabant treatment led to a significant decrease in age-related inflammatory markers, including NF-κB, TNF-α, and MPO levels .

Appetite Suppression and Weight Management

  • Application Summary : Rimonabant is primarily known for its appetite-suppressing properties, which aid in weight management .
  • Methods of Application : It is administered orally, typically at a dosage of 20 mg per day .
  • Results : Clinical trials have shown significant weight loss, decrease in waist circumference, and improvements in insulin sensitivity and HDL cholesterol levels in patients taking Rimonabant compared to those on placebo .

Substance Abuse Treatment

  • Application Summary : Due to its CB1 receptor antagonism, Rimonabant has been explored as a treatment for substance abuse, including nicotine and alcohol dependence .
  • Methods of Application : The dosage and administration details for this application are not specified but would likely involve a controlled clinical setting .
  • Results : The drug showed promise in reducing the rewarding effects of addictive substances, potentially helping in the cessation of smoking and alcohol consumption .

Neurological Disorders

  • Application Summary : Rimonabant has been investigated for its potential therapeutic effects on neurological disorders due to its action on the endocannabinoid system .
  • Methods of Application : Specific dosages and methods of administration for neurological applications are not detailed but would involve careful monitoring due to the drug’s psychiatric side effects .
  • Results : While there may be potential benefits, the risk of serious psychiatric problems, including suicidal thoughts and depression, led to the withdrawal of Rimonabant from the market .

Diabetes Mellitus Type 2

  • Application Summary : Rimonabant has been studied for its effects on type 2 diabetes, particularly in improving insulin sensitivity and glucose control .
  • Methods of Application : Administered as an oral medication, often in conjunction with lifestyle modifications like diet and exercise .
  • Results : Patients with type 2 diabetes showed improved glycemic control and insulin sensitivity while on Rimonabant therapy .

Dyslipidemia

  • Application Summary : The drug has been used to address dyslipidemia by improving lipid profiles, including increasing HDL cholesterol and decreasing triglycerides .
  • Methods of Application : Rimonabant is taken orally, and the standard dosage for dyslipidemia has been 20 mg daily .
  • Results : Clinical studies reported improvements in lipid profiles among patients treated with Rimonabant .

Anti-Inflammatory Effects

  • Application Summary : Research has suggested that Rimonabant may have anti-inflammatory effects, which could be beneficial in various inflammatory conditions .
  • Methods of Application : The drug’s administration for this purpose would be similar to its use in other conditions, with careful dosage control .
  • Results : The anti-inflammatory potential of Rimonabant has been observed in preclinical studies, but further research is needed to confirm these effects in humans .

Cancer Research

  • Application Summary : Rimonabant has been explored for its potential anti-cancer properties, particularly in colon cancer research .
  • Methods of Application : The compound has been used in vitro to study its effects on cancer stem cells and signaling pathways like Wnt .
  • Results : The studies suggest that Rimonabant can inactivate Wnt signaling, which is crucial in the development and progression of colon cancer .

Neuroprotection

  • Application Summary : Research has indicated that Rimonabant may have neuroprotective effects due to its role in the endocannabinoid system .
  • Methods of Application : The drug’s neuroprotective potential is assessed through various in vitro and in vivo models, focusing on neuronal survival and function .
  • Results : Although specific outcomes are not detailed, the modulation of the CB1 receptor by Rimonabant is believed to contribute to neuroprotection .

Gastrointestinal Disorders

  • Application Summary : Rimonabant has been studied for its effects on gastrointestinal function, including its impact on gastric vagal afferent mechanosensitivity .
  • Methods of Application : It has been used in combination with other compounds to study its effects on murine models .
  • Results : The research indicates that Rimonabant can affect the sensitivity of gastric vagal afferents, which are important in gastrointestinal diseases .

Musculoskeletal Disorders

  • Application Summary : There is interest in Rimonabant’s potential effects on musculoskeletal disorders due to its anti-inflammatory properties .
  • Methods of Application : Animal models are typically used to assess the drug’s impact on conditions like arthritis and osteoporosis .
  • Results : Findings suggest that Rimonabant may help reduce inflammation and pain associated with musculoskeletal conditions .

Psychiatric Disorders

  • Application Summary : Rimonabant has been investigated for its effects on psychiatric disorders, given its influence on the endocannabinoid system .
  • Methods of Application : Clinical trials have been conducted to evaluate its efficacy in treating conditions like depression and anxiety .
  • Results : Despite some positive findings, concerns over serious psychiatric side effects have limited its use in this field .

Addiction Medicine

  • Application Summary : The drug’s CB1 receptor antagonism makes it a candidate for treating various addictions, including nicotine and cannabinoids .
  • Methods of Application : Rimonabant is studied in controlled clinical settings to assess its ability to reduce the rewarding effects of addictive substances .
  • Results : It has shown promise in helping with cessation efforts, though its approval for such uses is limited .

Safety And Hazards

Rimonabant was found to increase suicidal thinking and depression, which led to its rejection for approval for use in the United States . Other common side effects included insomnia, nausea, vomiting, diarrhoea, and fatigue . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

In the future, the key receptor mediating HU210 effects will be evaluated using antagonists and the mechanism of action will be investigated . Rimonabant has recently received approval from the EMEA and is currently marketed .

properties

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOYOKXLUFHOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166495
Record name Rimonabant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rimonabant hydrochloride

CAS RN

158681-13-1
Record name Rimonabant hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158681-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rimonabant hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158681131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimonabant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158681-13-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIMONABANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL0V2LQZ09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rimonabant hydrochloride
Reactant of Route 2
Reactant of Route 2
Rimonabant hydrochloride
Reactant of Route 3
Reactant of Route 3
Rimonabant hydrochloride
Reactant of Route 4
Reactant of Route 4
Rimonabant hydrochloride
Reactant of Route 5
Reactant of Route 5
Rimonabant hydrochloride
Reactant of Route 6
Rimonabant hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.